molecular formula C4H3F5O B2384093 3,3,4,4,4-Pentafluorobutanal CAS No. 239437-47-9

3,3,4,4,4-Pentafluorobutanal

Cat. No.: B2384093
CAS No.: 239437-47-9
M. Wt: 162.059
InChI Key: UNBXLINXSUCFBI-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutanal is a chemical compound with the molecular formula C4H3F5O It is an aldehyde that contains five fluorine atoms, making it a highly fluorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4,4-Pentafluorobutanal can be synthesized through the reaction of 1,1,1,3,3-Pentafluoropropanol with sodium hydride in the presence of a solvent such as dimethyl sulfoxide. This reaction involves the deprotonation of the alcohol group, followed by a nucleophilic attack on the carbonyl carbon, leading to the formation of the aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluorinated precursors and controlled reaction conditions to ensure high yield and purity. The process typically requires specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the fluorinated carbon atoms under appropriate conditions.

Major Products Formed

    Oxidation: 3,3,4,4,4-Pentafluorobutanoic acid.

    Reduction: 3,3,4,4,4-Pentafluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4,4,4-Pentafluorobutanal has several scientific research applications:

    Environmental Science: It is proposed as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.

    Organic Synthesis: It is used in the synthesis of complex fluorinated compounds, including chiral α,α-difluoro-β-hydroxy ketones.

    Medical Imaging: It is utilized in the development of polymer nanocapsules for tumor imaging.

    Industrial Applications: It is used in the production of polyurethane foam as a blowing agent.

    Nuclear Magnetic Resonance (NMR) Studies: It is employed in NMR studies to evaluate chemical shift sensitivity.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutanal involves its reactivity as an aldehyde and the influence of the highly electronegative fluorine atoms. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluoro-1-butanol: A related compound with similar fluorination but differing in functional group (alcohol instead of aldehyde).

    2,2,3,3,4,4,4-Heptafluorobutanol: Another highly fluorinated compound with additional fluorine atoms.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with a different carbon backbone.

Uniqueness

3,3,4,4,4-Pentafluorobutanal is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O/c5-3(6,1-2-10)4(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBXLINXSUCFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5CH2CHO, C4H3F5O
Record name 2:2 FTAL
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032654
Record name 3,3,4,4,4‐Pentafluorobutanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239437-47-9
Record name 3,3,4,4,4‐Pentafluorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,4-pentafluorobutanal
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